Aqueous Solubility: Azathioprine Sodium Achieves 10 mg/mL Injectable Solution Versus Insoluble Azathioprine Base
Azathioprine sodium salt demonstrates a critical formulation differentiation from azathioprine base: the sodium salt is sufficiently soluble to make a 10 mg/mL water solution suitable for intravenous injection, whereas azathioprine base is insoluble in water. This solubility differential of ≥10 mg/mL versus 0 mg/mL enables parenteral administration routes unavailable to the base form [1]. The reconstituted solution is stable for 24 hours at 15°C to 25°C (59°F to 77°F), providing a defined post-reconstitution usability window for clinical or experimental protocols [2].
| Evidence Dimension | Aqueous solubility (water) at room temperature |
|---|---|
| Target Compound Data | 10 mg/mL water solution |
| Comparator Or Baseline | Azathioprine base: insoluble in water (0 mg/mL) |
| Quantified Difference | Absolute difference of ≥10 mg/mL; sodium salt achieves injectable solution concentration vs. base form cannot be dissolved in water |
| Conditions | Water as solvent; room temperature (15°C to 25°C); sodium salt reconstituted with Sterile Water for Injection |
Why This Matters
This solubility differential determines route of administration feasibility: azathioprine sodium enables intravenous administration for patients unable to tolerate oral therapy, whereas azathioprine base is restricted to oral tablet formulations.
- [1] Bedford Laboratories. AZATHIOPRINE SODIUM FOR INJECTION, USP [package insert]. U.S. Food and Drug Administration. View Source
- [2] Hikma Pharmaceuticals USA Inc. Azathioprine Sodium for Injection, USP [package insert]. U.S. Food and Drug Administration. View Source
